6-(2,4-Dichlorophenyl)picolinic acid
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Description
6-(2,4-Dichlorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acid derivatives. It has a CAS Number of 1261912-00-8 and a linear formula of C12H7Cl2NO2 . The IUPAC name for this compound is 6-(2,4-dichlorophenyl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 6-(2,4-Dichlorophenyl)picolinic acid consists of a picolinic acid moiety attached to a 2,4-dichlorophenyl group . The InChI code for this compound is 1S/C12H7Cl2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) .
Physical And Chemical Properties Analysis
6-(2,4-Dichlorophenyl)picolinic acid has a molecular weight of 268.1 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.
Scientific Research Applications
Herbicide Development
6-(2,4-Dichlorophenyl)picolinic acid has been investigated for its herbicidal properties. Researchers have explored its potential as an active ingredient in herbicides to control unwanted plant growth. By targeting specific pathways in plant metabolism, this compound could offer an effective and selective approach to weed management .
Auxin Signaling Modulation
Auxins are essential plant hormones involved in growth and development. Studies have shown that 6-(2,4-Dichlorophenyl)picolinic acid affects auxin-related genes in plants. For instance, it upregulates genes like IAA5 (auxin-inducible), GH3.3 (auxin-regulatory), and AUX1 (auxin influx transporter) in Arabidopsis thaliana. Understanding these interactions can lead to insights into plant physiology and potential agricultural applications .
Plant Growth Regulation
The compound’s impact on root growth has been studied. Preliminary results indicate that derivatives containing the 1H-indazolyl fragment exhibit better biological activity in inhibiting A. thaliana root growth than those with the 2H-indazolyl fragment. This suggests a role in plant growth regulation and warrants further investigation .
Chemical Synthesis and Customization
6-(2,4-Dichlorophenyl)picolinic acid serves as a building block in chemical synthesis. Researchers use it to create novel compounds with tailored properties. Its availability as an in-stock or custom-synthesized reagent facilitates drug discovery, material science, and other research endeavors .
Analytical Chemistry
The compound is employed in analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). Researchers use it as a reference standard or internal standard for calibration and quantification purposes .
properties
IUPAC Name |
6-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXQBASWXZPQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)picolinic acid |
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